molecular formula C18H40ClN5 B8045762 N1,N1,N5,N5-tetrakis(n-butyl)biguanide hydrochloride

N1,N1,N5,N5-tetrakis(n-butyl)biguanide hydrochloride

Cat. No.: B8045762
M. Wt: 362.0 g/mol
InChI Key: FDDKNYAPYWGLSS-UHFFFAOYSA-N
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Description

N1,N1,N5,N5-tetrakis(n-butyl)biguanide hydrochloride is a synthetic organic compound known for its antimicrobial properties. It is commonly used in various industrial and medical applications due to its effectiveness in inhibiting the growth of bacteria and fungi. This compound is a derivative of biguanide, a class of compounds known for their broad-spectrum antimicrobial activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N1,N1,N5,N5-tetrakis(n-butyl)biguanide hydrochloride typically involves the reaction of biguanide with n-butylamine. The process can be summarized as follows:

    Step 1: Biguanide is reacted with an excess of n-butylamine in the presence of a suitable solvent such as ethanol or methanol.

    Step 2: The reaction mixture is heated under reflux conditions for several hours to ensure complete reaction.

    Step 3: The product is then precipitated by adding hydrochloric acid, which converts the free base into its hydrochloride salt.

    Step 4: The precipitate is filtered, washed with cold solvent, and dried under vacuum to obtain the pure this compound.

Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves:

    Bulk Reactors: Using large-scale reactors to mix biguanide and n-butylamine.

    Continuous Stirring: Ensuring thorough mixing and reaction through continuous stirring.

    Controlled Heating: Maintaining optimal temperature and pressure conditions to maximize yield.

    Purification: Employing industrial filtration and drying techniques to purify the final product.

Chemical Reactions Analysis

Types of Reactions: N1,N1,N5,N5-tetr

Properties

IUPAC Name

1,1-dibutyl-2-(N,N-dibutylcarbamimidoyl)guanidine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H39N5.ClH/c1-5-9-13-22(14-10-6-2)17(19)21-18(20)23(15-11-7-3)16-12-8-4;/h5-16H2,1-4H3,(H3,19,20,21);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDDKNYAPYWGLSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(CCCC)C(=NC(=N)N(CCCC)CCCC)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCN(CCCC)/C(=N/C(=N)N(CCCC)CCCC)/N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H40ClN5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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